Lys-Thr-Lys-Glu-Gly-Val
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Overview
Description
A-Synuclein (32-37) (human) is a peptide fragment derived from the larger alpha-synuclein protein, which is encoded by the SNCA gene in humans. Alpha-synuclein is a neuronal protein that plays a crucial role in the regulation of synaptic vesicle trafficking and neurotransmitter release . This protein is abundant in the brain and is also found in smaller amounts in the heart, muscle, and other tissues . The misfolding and aggregation of alpha-synuclein into amyloid fibrils are pathogenic hallmarks of several neurodegenerative diseases, including Parkinson’s disease .
Preparation Methods
The preparation of A-Synuclein (32-37) (human) involves the synthesis of the peptide fragment using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production methods for A-Synuclein (32-37) (human) may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified .
Chemical Reactions Analysis
A-Synuclein (32-37) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues through site-directed mutagenesis or chemical modification.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and specific enzymes or chemical reagents for substitution . The major products formed from these reactions depend on the specific modifications made to the peptide.
Scientific Research Applications
A-Synuclein (32-37) (human) has several scientific research applications, including:
Chemistry: The peptide is used in studies to understand the chemical properties and reactivity of alpha-synuclein fragments.
Medicine: The peptide is used in studies related to neurodegenerative diseases, particularly Parkinson’s disease, to understand the mechanisms of alpha-synuclein aggregation and its pathological effects
Mechanism of Action
The mechanism of action of A-Synuclein (32-37) (human) involves its interaction with synaptic vesicle proteins, such as VAMP2 (synaptobrevin-2), syntaxin, and SNAP-25. These interactions promote the formation of SNARE complexes, which are essential for the exocytosis of neurotransmitters . Additionally, the peptide can influence the aggregation of alpha-synuclein into amyloid fibrils, contributing to the pathogenesis of neurodegenerative diseases .
Comparison with Similar Compounds
A-Synuclein (32-37) (human) can be compared with other alpha-synuclein fragments and related peptides, such as:
A-Synuclein (1-21): This fragment includes the N-terminal region of alpha-synuclein and is involved in membrane binding and aggregation.
A-Synuclein (61-95): This fragment includes the non-amyloid-beta component (NAC) region, which is critical for fibril formation.
A-Synuclein (96-140): This fragment includes the C-terminal region, which is involved in interactions with other proteins and cellular components.
The uniqueness of A-Synuclein (32-37) (human) lies in its specific sequence and its role in the formation of SNARE complexes and the aggregation of alpha-synuclein .
Properties
Molecular Formula |
C28H52N8O10 |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H52N8O10/c1-15(2)22(28(45)46)35-20(38)14-32-25(42)19(10-11-21(39)40)33-26(43)18(9-5-7-13-30)34-27(44)23(16(3)37)36-24(41)17(31)8-4-6-12-29/h15-19,22-23,37H,4-14,29-31H2,1-3H3,(H,32,42)(H,33,43)(H,34,44)(H,35,38)(H,36,41)(H,39,40)(H,45,46)/t16-,17+,18+,19+,22+,23+/m1/s1 |
InChI Key |
SGRPGTKMFSJUED-NFLIXYCQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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